5-butoxypyridazin-3(2H)-one
Description
5-Butoxypyridazin-3(2H)-one is a pyridazinone derivative characterized by a butoxy (-OC₄H₉) substituent at the 5-position of the pyridazinone ring. Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-butoxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-4-12-7-5-8(11)10-9-6-7/h5-6H,2-4H2,1H3,(H,10,11) |
InChI Key |
LLXNBRVIZSFVIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=O)NN=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
2.1 Structural and Electronic Comparisons
Pyridazinone derivatives vary significantly based on substituent type, position, and electronic effects. Below is a comparative analysis:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
